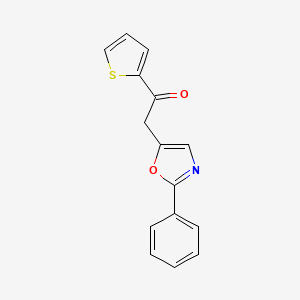
2-(2-Phenyl-1,3-oxazol-5-yl)-1-(thiophen-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenyloxazol-5-yl)-1-(thiophen-2-yl)ethanone is an organic compound that features both an oxazole and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyloxazol-5-yl)-1-(thiophen-2-yl)ethanone typically involves the formation of the oxazole and thiophene rings followed by their coupling. One common method includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-hydroxy ketone with an amide.
Formation of the Thiophene Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Coupling Reaction: The final step involves coupling the oxazole and thiophene rings through a suitable linker, such as a carbonyl group, under specific reaction conditions like the use of a base or a catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
2-(2-Phenyloxazol-5-yl)-1-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-Phenyloxazol-5-yl)-1-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(2-Phenyloxazol-5-yl)-1-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
2-(2-Phenyloxazol-5-yl)-1-(pyridin-2-yl)ethanone: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(2-Phenyloxazol-5-yl)-1-(thiophen-2-yl)ethanone is unique due to the combination of oxazole and thiophene rings, which imparts distinct electronic and steric properties
属性
CAS 编号 |
919778-74-8 |
|---|---|
分子式 |
C15H11NO2S |
分子量 |
269.3 g/mol |
IUPAC 名称 |
2-(2-phenyl-1,3-oxazol-5-yl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H11NO2S/c17-13(14-7-4-8-19-14)9-12-10-16-15(18-12)11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI 键 |
XJXHSJINSASYJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
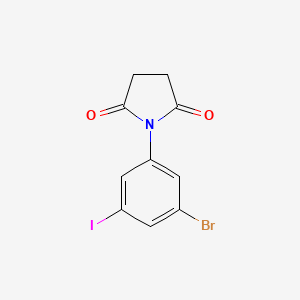
![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
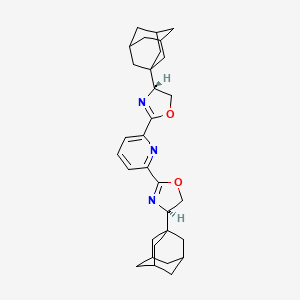
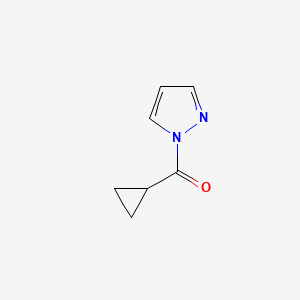
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
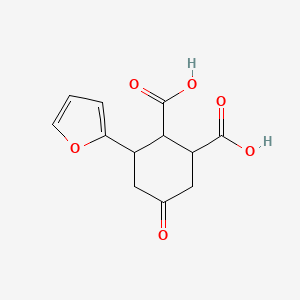
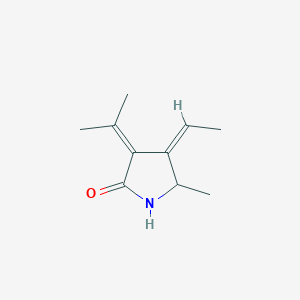
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
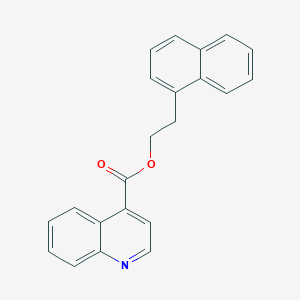

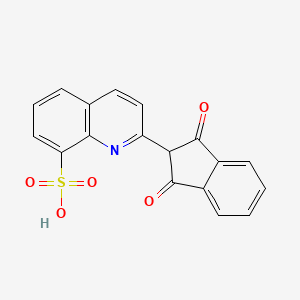
![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)

